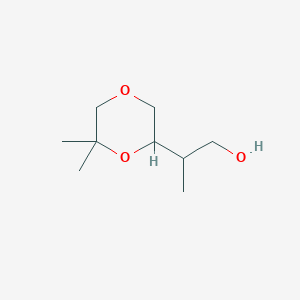
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, characterized by a dioxane ring substituted with a propanol group. This compound is known for its stability and reactivity, making it useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propanal under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the dioxolane reacts with the aldehyde group of propanal to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or amines.
科学研究应用
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves its ability to participate in nucleophilic addition and substitution reactions. The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form various derivatives and participate in complex chemical transformations.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol.
1,4-Dioxane-2,5-dione: Used as a reagent in coordination chemistry.
Uniqueness
This compound is unique due to its combination of a dioxane ring and a propanol group, which imparts both stability and reactivity. This makes it versatile for various applications in chemistry, biology, and industry.
属性
IUPAC Name |
2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2541662.png)

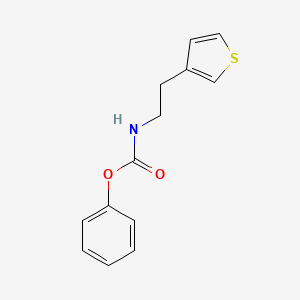
![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)
![2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2541670.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)
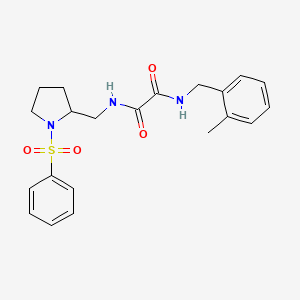
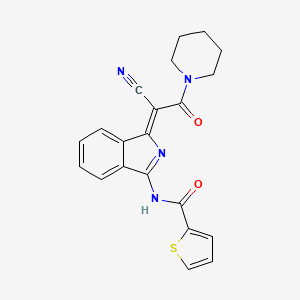
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)
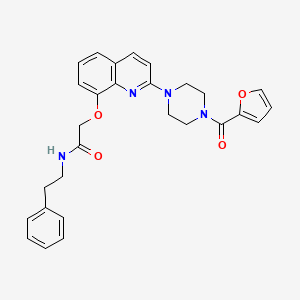
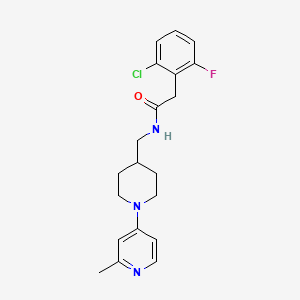
![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2541681.png)
![13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2541683.png)
